2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
Description
2-(2,4-Difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a complex organic compound that features a difluorophenyl group and a pyrrolo[3,4-b]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O/c16-12-4-3-10(13(17)7-12)6-15(20)19-8-11-2-1-5-18-14(11)9-19/h1-5,7H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTWLNVOGKZMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=C(C=C(C=C3)F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Rhodium (III) and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like halogens (Cl₂, Br₂) and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone exerts its effects involves binding to specific molecular targets, such as kinases. This binding inhibits the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . The compound’s structure allows it to interact with the active sites of these enzymes, blocking their function and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- Pyrazolo[3,4-b]pyridin-6-one derivatives
Uniqueness
Compared to similar compounds, 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone exhibits unique structural features that enhance its binding affinity and specificity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .
Biological Activity
The compound 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 295.28 g/mol. The structure features a difluorophenyl group and a pyrrolopyridine moiety, which are significant in determining its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many pyrrolopyridine derivatives have shown promising results against different cancer cell lines.
- Anti-inflammatory Effects : These compounds are often evaluated for their ability to inhibit inflammatory pathways.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, such as COX-2 and various kinases.
- Modulation of Signaling Pathways : They may interfere with signaling pathways that promote tumor growth or inflammatory responses.
Anticancer Studies
A study published in MDPI highlighted the anticancer potential of pyrrolopyridine derivatives. The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition comparable to standard chemotherapeutics .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds. The findings revealed that derivatives significantly reduced the expression levels of pro-inflammatory cytokines in vitro. The compound's ability to inhibit COX-2 activity was particularly noteworthy, suggesting a potential therapeutic application in treating inflammatory diseases .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : Condensation reactions using ketone or aromatic hydrocarbon solvents (e.g., acetone, toluene) are common for similar pyrrolopyridine derivatives. For example, describes a method for synthesizing Voriconazole via condensation of a difluorophenyl ethanone with a fluoropyrimidine. Key parameters include solvent choice (polar aprotic solvents improve yield), temperature (80–120°C), and catalysts (e.g., K2CO3 for deprotonation). Purification via column chromatography or recrystallization is recommended .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodology : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : To verify substituent positions and aromatic integration (e.g., 2,4-difluorophenyl protons show splitting patterns at δ ~7.0–7.5 ppm) .
- HRMS : To confirm molecular weight (e.g., [M+H]<sup>+</sup> expected for C16H12F2N2O is 302.09) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (as in ) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies can enhance the biological activity and selectivity of this compound?
- Methodology :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrrolopyridine ring to improve binding affinity, as seen in for DPP4 inhibitors .
- Substituent tuning : Replace the ethanone group with carboxamide or sulfonamide moieties to modulate solubility and target engagement .
- In vitro assays : Test analogs against enzyme targets (e.g., kinases, proteases) to identify activity cliffs. For example, used IC50 profiling to optimize selectivity .
Q. How can researchers evaluate off-target effects and selectivity in enzyme inhibition studies?
- Methodology :
- Broad-spectrum enzyme panels : Screen against related enzymes (e.g., cytochrome P450 isoforms, phosphodiesterases) to assess cross-reactivity .
- Computational docking : Use tools like AutoDock Vina to predict binding modes to off-target sites (e.g., highlights SAR-driven optimizations) .
- Crystallographic data : Compare binding poses with co-crystal structures of similar inhibitors (e.g., ’s X-ray data) .
Q. What in vivo models are suitable for assessing the pharmacokinetic (PK) and efficacy profile of this compound?
- Methodology :
- Rodent PK studies : Measure bioavailability, half-life, and tissue distribution. reported a clinical candidate (BMS-767778) with optimized PK using Sprague-Dawley rats .
- Disease models : Test in murine models of inflammation or metabolic disorders if targeting DPP4 or similar pathways .
- Metabolite profiling : Use LC-MS/MS to identify major metabolites and potential toxicities .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
